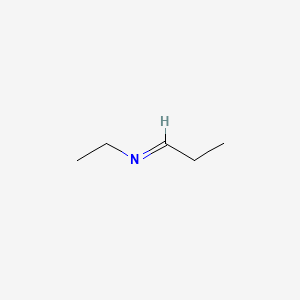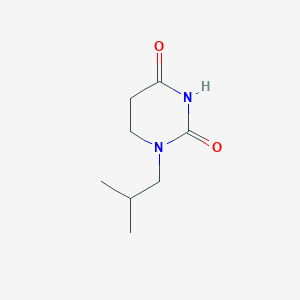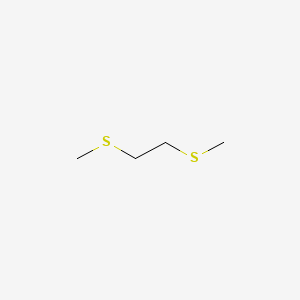
10-Chloroanthracene-9-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Chloroanthracene-9-carboxylic acid is an organic compound with the molecular formula C15H9ClO2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a chlorine atom substituted at the 10th position and a carboxylic acid group at the 9th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-Chloroanthracene-9-carboxylic acid typically involves the chlorination of anthracene followed by carboxylation. One common method is the reaction of anthracene with chlorine in the presence of a catalyst such as iron(III) chloride to produce 10-chloroanthracene. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and carboxylation steps, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: 10-Chloroanthracene-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcohol solvent.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 10-Chloroanthracene-9-methanol or 10-Chloroanthracene-9-aldehyde.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学的研究の応用
10-Chloroanthracene-9-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination complexes.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Studied for its potential use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the development of organic electronic materials and photochromic devices.
作用機序
The mechanism of action of 10-Chloroanthracene-9-carboxylic acid is primarily related to its ability to participate in photochemical reactions. Upon exposure to light, the compound can undergo photoinduced electron transfer, leading to the formation of reactive intermediates such as radicals. These intermediates can interact with molecular targets, leading to various chemical transformations .
類似化合物との比較
9-Anthracenecarboxylic acid: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
10-Bromoanthracene-9-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Anthraquinone: An oxidized derivative of anthracene with different chemical properties and applications.
Uniqueness: 10-Chloroanthracene-9-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct reactivity and potential for diverse applications in photochemistry and material science .
特性
CAS番号 |
6929-82-4 |
|---|---|
分子式 |
C15H9ClO2 |
分子量 |
256.68 g/mol |
IUPAC名 |
10-chloroanthracene-9-carboxylic acid |
InChI |
InChI=1S/C15H9ClO2/c16-14-11-7-3-1-5-9(11)13(15(17)18)10-6-2-4-8-12(10)14/h1-8H,(H,17,18) |
InChIキー |
QPPISUQIVCOXIA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
![1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B14713175.png)
